![molecular formula C8H12F3NO3 B13424375 N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 402-72-2](/img/structure/B13424375.png)
N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate is a synthetic organic compound classified as an acetamide derivative. It features a trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, serving as a foundational component in the creation of more complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate typically involves multiple steps. One common method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure . Another method utilizes a benzyl carbamate amine protecting group and an intermediate of Formula 4, followed by hydrogenolysis to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound focus on achieving high yield and greater chemical purity while maintaining environmentally friendly conditions. The process involves the use of easily accessible starting materials and environmentally friendly conditions, showcasing its potential for sustainable industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include carbonyldiimidazole, N,N’-dicyclohexylcarbodiimide, and 4-dimethylaminopyridine. The reactions typically occur under conditions of low temperature and alkalinity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trifluoroethylamine hydrochloride can yield N-(tert-butoxycarbonyl) glycine, which can be further amidated to produce the desired compound .
Aplicaciones Científicas De Investigación
2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate has diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of complex organic molecules and is vital in drug development. Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity . Additionally, it is used in the preparation of fluralaner, an isoxazoline anthelmintic compound effective against various parasites in animals .
Mecanismo De Acción
The mechanism of action of 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate involves its ability to undergo chemical transformations and modulate biological activity. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethylcarbamate, and 4-acetyl-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide .
Uniqueness: What sets 2-(N-(2,2,2-trifluoroethyl)acetamido)ethyl acetate apart from similar compounds is its unique trifluoroethyl group, which enhances its stability and alters its biological activity. This makes it a valuable tool in both organic synthesis and medicinal chemistry due to its versatility and tunable properties .
Propiedades
Número CAS |
402-72-2 |
|---|---|
Fórmula molecular |
C8H12F3NO3 |
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-[acetyl(2,2,2-trifluoroethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H12F3NO3/c1-6(13)12(5-8(9,10)11)3-4-15-7(2)14/h3-5H2,1-2H3 |
Clave InChI |
AXEQOGSEVKRUJR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCOC(=O)C)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
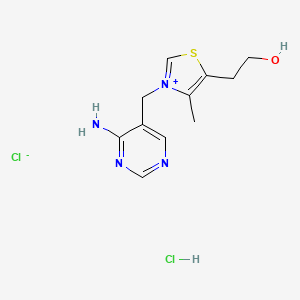
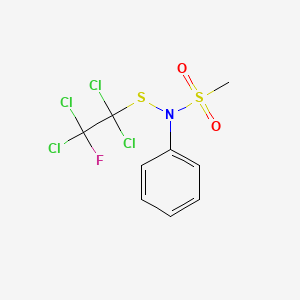

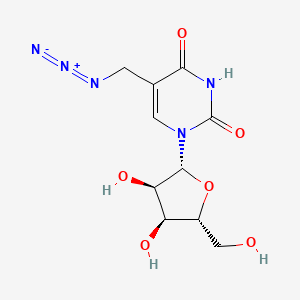


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
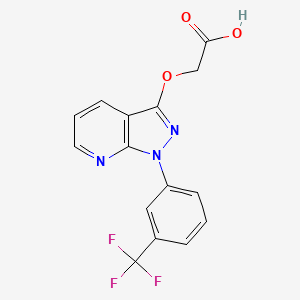

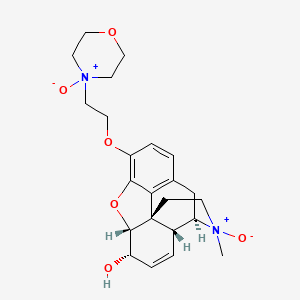
![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
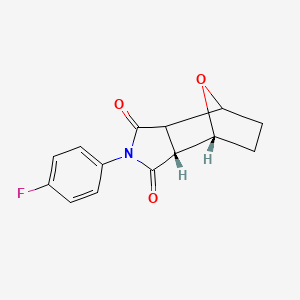
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
